N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. It is a selective serotonin reuptake inhibitor (SSRI) and is commonly referred to as Citalopram.
Wirkmechanismus
Citalopram works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By inhibiting its reuptake, Citalopram increases the concentration of serotonin in the brain, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Citalopram has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been shown to decrease the levels of cortisol, a hormone associated with stress.
Vorteile Und Einschränkungen Für Laborexperimente
Citalopram has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it a potent inhibitor. Additionally, it has a long half-life, which allows for sustained inhibition of serotonin reuptake. However, one of the limitations of using Citalopram in lab experiments is its potential for non-specific binding to other receptors. This can lead to off-target effects and may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving Citalopram. One area of interest is the use of Citalopram in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of more selective serotonin reuptake inhibitors that have fewer off-target effects. Additionally, there is ongoing research on the role of serotonin in various mental health disorders, which may lead to the development of new treatments that target the serotonin system.
Conclusion:
In conclusion, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine, or Citalopram, is a chemical compound that has potential use in research applications. It is a selective serotonin reuptake inhibitor that has been extensively studied for its potential use in treating mental health disorders. Citalopram has several advantages for use in lab experiments, but also has limitations that must be considered. Future research directions include the use of Citalopram in combination with other drugs and the development of more selective serotonin reuptake inhibitors.
Synthesemethoden
Citalopram is synthesized through a multi-step process that involves the reaction of 5-chloro-2-(2-fluorophenyl) benzyl alcohol with 2-methoxyethylamine. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Citalopram has been extensively studied for its potential use in treating various mental health disorders such as depression, anxiety, and obsessive-compulsive disorder. Additionally, it has been used in research to study the neurochemical mechanisms involved in these disorders. Citalopram has also been used in studies on serotonin transporter function and regulation.
Eigenschaften
Produktname |
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine |
---|---|
Molekularformel |
C17H19ClFNO2 |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C17H19ClFNO2/c1-21-9-8-20-11-14-10-15(18)6-7-17(14)22-12-13-4-2-3-5-16(13)19/h2-7,10,20H,8-9,11-12H2,1H3 |
InChI-Schlüssel |
JPBQEBMCDIESRU-UHFFFAOYSA-N |
SMILES |
COCCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
Kanonische SMILES |
COCCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.